3-Bromo-5-(cyclopentyl)pyridine
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Overview
Description
3-Bromo-5-(cyclopentyl)pyridine is a chemical compound with the molecular formula C10H12BrN It is a brominated pyridine derivative, where a bromine atom is attached to the third position of the pyridine ring, and a cyclopentyl group is attached to the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(cyclopentyl)pyridine can be achieved through several methods. One common approach involves the bromination of 5-(cyclopentyl)pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Another method involves the Suzuki-Miyaura coupling reaction, where this compound is synthesized by coupling a boronic acid derivative with a bromopyridine under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(cyclopentyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like 3-amino-5-(cyclopentyl)pyridine or 3-thio-5-(cyclopentyl)pyridine can be formed.
Coupling Products: Various biaryl compounds can be synthesized through coupling reactions.
Scientific Research Applications
3-Bromo-5-(cyclopentyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(cyclopentyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the cyclopentyl group contribute to its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(phenyl)pyridine: Similar structure but with a phenyl group instead of a cyclopentyl group.
3-Chloro-5-(cyclopentyl)pyridine: Chlorine atom instead of bromine.
5-(Cyclopentyl)pyridine: Lacks the bromine atom.
Uniqueness
3-Bromo-5-(cyclopentyl)pyridine is unique due to the presence of both the bromine atom and the cyclopentyl group, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C10H12BrN |
---|---|
Molecular Weight |
226.11 g/mol |
IUPAC Name |
3-bromo-5-cyclopentylpyridine |
InChI |
InChI=1S/C10H12BrN/c11-10-5-9(6-12-7-10)8-3-1-2-4-8/h5-8H,1-4H2 |
InChI Key |
PFPRWMLJAPIMPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
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